molecular formula C13H19NO B15343097 (1S,2S)-2-[(benzylamino)methyl]cyclopentan-1-ol

(1S,2S)-2-[(benzylamino)methyl]cyclopentan-1-ol

Cat. No.: B15343097
M. Wt: 205.30 g/mol
InChI Key: XEFKGMPALYXZAW-STQMWFEESA-N
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Description

(1S,2S)-2-[(benzylamino)methyl]cyclopentan-1-ol is a chiral compound with a cyclopentane ring substituted with a benzylamino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-[(benzylamino)methyl]cyclopentan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the benzylamino and hydroxyl groups.

    Reductive Amination: Cyclopentanone is first converted to the corresponding imine by reacting with benzylamine. This imine is then reduced to the amine using a reducing agent such as sodium borohydride.

    Hydroxylation: The resulting amine is then subjected to hydroxylation to introduce the hydroxyl group at the desired position. This can be achieved using various oxidizing agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-[(benzylamino)methyl]cyclopentan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the benzylamino group to a primary amine.

    Substitution: The benzylamino group can undergo substitution reactions with various electrophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Primary amines or deoxygenated compounds.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

(1S,2S)-2-[(benzylamino)methyl]cyclopentan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S)-2-[(benzylamino)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, modulating their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-[(benzylamino)methyl]cyclopentan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.

    Cyclopentanol: A simpler analog without the benzylamino group.

    Benzylamine: A simpler analog without the cyclopentane ring.

Uniqueness

(1S,2S)-2-[(benzylamino)methyl]cyclopentan-1-ol is unique due to its chiral nature and the presence of both benzylamino and hydroxyl groups, which confer specific reactivity and biological activity. This makes it a valuable compound in the synthesis of chiral pharmaceuticals and in studies of stereochemistry.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

(1S,2S)-2-[(benzylamino)methyl]cyclopentan-1-ol

InChI

InChI=1S/C13H19NO/c15-13-8-4-7-12(13)10-14-9-11-5-2-1-3-6-11/h1-3,5-6,12-15H,4,7-10H2/t12-,13-/m0/s1

InChI Key

XEFKGMPALYXZAW-STQMWFEESA-N

Isomeric SMILES

C1C[C@H]([C@H](C1)O)CNCC2=CC=CC=C2

Canonical SMILES

C1CC(C(C1)O)CNCC2=CC=CC=C2

Origin of Product

United States

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